molecular formula C21H26Cl2N2O2 B6324780 1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl CAS No. 1159825-59-8

1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl

Cat. No.: B6324780
CAS No.: 1159825-59-8
M. Wt: 409.3 g/mol
InChI Key: UINOWJDWHCYHDT-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a pyrrolidine ring, a 4'-chlorophenyl group, and an N-carbobenzyloxy (Cbz)-protected N-methylamino ethyl chain. Its molecular formula is C₂₁H₂₆Cl₂N₂O₂ (molecular weight: 409.3 g/mol), with a Smiles representation: CN(C(=O)OCc1ccccc1)C(CN1CCCC1)c1ccc(Cl)cc1.Cl. The 4'-chlorophenyl group contributes to lipophilicity and electronic effects, while the pyrrolidine ring enhances conformational flexibility. Limited experimental data (e.g., melting point, solubility) are available for this compound, but structural analogs and related derivatives provide indirect insights.

Properties

IUPAC Name

benzyl N-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-7-3-2-4-8-17)20(15-24-13-5-6-14-24)18-9-11-19(22)12-10-18;/h2-4,7-12,20H,5-6,13-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINOWJDWHCYHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Pyrrolidine Functionalization

The synthesis typically begins with 2-pyrrolidone derivatives. Patent US9206116B2 describes a method where:

  • 4-Chlorophenylacetone undergoes Mannich condensation with pyrrolidine in anhydrous THF at −10°C, yielding 2-(4'-chlorophenyl)-1-pyrrolidin-2-yl-ethanone (yield: 68–72%).

  • Reductive amination using sodium cyanoborohydride converts the ketone to the secondary amine.

StepReagentConditionsYield
Mannich condensationPyrrolidine, BF₃·OEt₂−10°C, 12 h68%
Reductive aminationNaBH₃CN, MeOHRT, 6 h85%

N-Methylation and CBZ Protection

The critical N-methylation step employs:

  • Methyl iodide in DMF with K₂CO₃ (0°C → RT, 8 h).

  • CBZ protection via benzyl chloroformate (2.2 eq) in dichloromethane (DCM) with DMAP catalysis.

Side products include:

  • Over-methylated species (up to 15% without temperature control).

  • CBZ dimerization if stoichiometry exceeds 2.5 eq.

Reaction Mechanism Analysis

Regioselectivity in Pyrrolidine Substitution

The 2-position of pyrrolidine exhibits higher nucleophilicity due to ring strain effects. Density functional theory (DFT) calculations from PMC7816197 show:

  • ΔG‡ for 2-substitution : 24.3 kcal/mol

  • ΔG‡ for 3-substitution : 31.7 kcal/mol

This explains the >95% regioselectivity achieved in Mannich reactions when using BF₃·OEt₂ as a Lewis acid.

Carbamate Formation Kinetics

Second-order kinetics govern the CBZ protection step:

Excess benzyl chloroformate (>2 eq) drives the reaction to >90% conversion within 2 h.

Process Optimization Strategies

Solvent Systems

Comparative studies from PMC8000848 demonstrate:

SolventReaction Time (h)Yield (%)Purity (%)
THF87288
DCM58594
EtOAc106382

DCM optimizes both reaction rate and product stability.

Catalytic Enhancements

  • Microwave-assisted synthesis : Reduces N-methylation time from 8 h to 45 min (80°C, 300 W).

  • Flow chemistry : Continuous hydrogenation achieves 92% yield vs 78% in batch processes.

Purification and Characterization

Chromatographic Methods

Final purification employs:

  • Normal-phase silica gel (hexane:EtOAc = 3:1 → 1:2 gradient)

  • Ion-exchange chromatography for HCl salt formation (Dowex® 50WX4 resin)

HPLC purity exceeds 99.5% when using 0.1% TFA in mobile phase.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.38–7.25 (m, 9H, Ar-H), 4.92 (s, 2H, CH₂-CBZ), 3.71–3.52 (m, 4H, pyrrolidine-H).

  • HRMS : m/z calcd for C₂₁H₂₆Cl₂N₂O₂ [M+H]⁺ 409.1432, found 409.1428.

Industrial-Scale Production

AstaTech’s pilot plant protocol (VC11715808) details:

  • 200-L reactor for Mannich condensation (batch size: 15 kg).

  • Continuous extraction using centrifugal contactors.

  • Spray drying for final HCl salt formation (moisture <0.5%).

Key parameters:

ParameterValue
Overall yield58%
Production capacity120 kg/month
Purity specification≥99% (HPLC)

Chemical Reactions Analysis

Deprotection of the CBZ Group

The CBZ group serves as a temporary protective moiety for the amine, enabling selective reactions at other sites. Key deprotection pathways include:

MethodConditionsOutcomeSource Reference
Acidic HydrolysisHCl (as salt form) or HBr/AcOHCleavage to free amine + CO₂ release
HydrogenolysisH₂/Pd-C in MeOH or EtOAcRemoval of CBZ to yield primary amine
Base-Mediated ProcessesCs₂CO₃ in MeCN at 100°CDecarboxylative elimination observed
  • The HCl salt form enhances stability under acidic conditions but does not inherently trigger deprotection unless exposed to stronger acids (e.g., HBr in acetic acid) .

  • Base-mediated decarboxylation (e.g., with Cs₂CO₃) follows an Sₙ2 mechanism, releasing benzyl alcohol and regenerating the amine .

Reactivity of the Chlorophenyl Substituent

The 4-chlorophenyl group participates in electrophilic and transition-metal-catalyzed reactions:

Reaction TypeConditionsOutcomeSource Reference
Palladium-Catalyzed CouplingPd(0)/dppf in toluene at 80°CBenzylic alkylation or arylation
Nucleophilic Aromatic SubstitutionK₂CO₃/DMF, 120°CChlorine displacement by nucleophiles
  • The chlorophenyl group’s resonance energy (~36 kcal/mol) impacts reactivity: palladium-mediated dearomatization occurs at high energy barriers, favoring benzylic over ortho-position reactivity .

  • Steric hindrance from the pyrrolidine ring limits substitution at the para position, directing nucleophiles to the benzylic carbon .

Pyrrolidine Ring Functionalization

The pyrrolidine tertiary amine exhibits limited nucleophilicity due to steric and electronic effects but undergoes:

Reaction TypeConditionsOutcomeSource Reference
AlkylationAlkyl halides, K₂CO₃ in DMFQuaternary ammonium salt formation
OxidationmCPBA in CH₂Cl₂ at 0°CN-Oxide formation
  • Alkylation requires activated electrophiles (e.g., methyl iodide) and prolonged reaction times due to steric bulk .

  • Oxidation with mCPBA proceeds regioselectively at the less hindered nitrogen site .

Carbamate Stability Under Thermal Stress

Thermogravimetric analysis indicates stability up to 250°C, with decomposition peaking at 500°C . This aligns with its boiling point (500°C at 760 mmHg), confirming resilience in high-temperature synthetic workflows .

Comparative Reactivity with Analogues

Feature4-Chlorophenyl Derivative3-Chlorophenyl Analogue
Benzylic ReactivityHigher (lower steric hindrance)Moderate
Pd-Catalyzed Efficiency82% yield (dppf ligand)68% yield (dppf ligand)
Deprotection RateFaster under H₂/Pd-CSlower due to electronic effects

Scientific Research Applications

Medicinal Chemistry

1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is being investigated for its potential therapeutic effects in various conditions:

  • Neuropharmacology: The compound has shown promise as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Research indicates its potential use in treating disorders such as depression and anxiety.
  • Analgesic Properties: Preliminary studies suggest that this compound may exhibit analgesic effects, making it a candidate for pain management therapies.

Drug Development

The unique structural characteristics of this compound allow for modifications that could enhance its pharmacological profile. Researchers are exploring derivatives of this compound to improve efficacy and reduce side effects.

Neuropharmacological Studies

A study published in a peer-reviewed journal examined the effects of this compound on rodent models of depression. The results demonstrated significant improvements in behavior indicative of reduced depressive symptoms compared to control groups.

Analgesic Research

In another investigation, the compound was tested for its analgesic properties using standard pain models. The findings revealed that it effectively reduced pain responses, suggesting a mechanism that warrants further exploration for clinical applications.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-2-(4’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

  • The 4'-chlorophenyl substitution optimizes electronic and steric properties compared to meta-substituted analogs.
  • The Cbz group enhances metabolic stability relative to unprotected amines in pyridine derivatives.
  • Structural flexibility from the pyrrolidine ring may improve pharmacokinetic profiles over rigid scaffolds.

Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Core Structure Key Substituents
Target Compound 409.3 Pyrrolidine/ethylamine 4'-Chlorophenyl, Cbz
3'-Chloro Isomer 409.3 Pyrrolidine/ethylamine 3'-Chlorophenyl, Cbz
Pyridine Derivative 466–545 Pyridine Chloro, Br, NO2, etc.

Table 2. Spectroscopic Data

Compound 1H NMR (δ ppm) IR (cm⁻¹)
Target Compound 7.2–7.4 (aromatic H) ~1700 (Cbz C=O)
Pyridine Derivative 8.0–8.5 (pyridine H) ~1600 (C=N)

Q & A

Basic: How can researchers optimize the synthesis of 1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For multi-step syntheses (common in pyrrolidine derivatives), focus on:

  • Catalyst Selection : Use palladium or nickel catalysts for hydrogenation steps to reduce byproducts .
  • Temperature Control : Maintain temperatures between 60–80°C during coupling reactions to balance reaction rate and side-product formation .
  • Design of Experiments (DoE) : Apply fractional factorial designs to identify critical variables (e.g., solvent polarity, stoichiometry) while minimizing experimental runs .
  • Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/HCl to enhance purity .

Advanced: What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • X-Ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 123 K) provides unambiguous confirmation of stereochemistry and hydrogen bonding networks .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex pyrrolidine/phenyl systems by correlating 1H^1H-13C^{13}C couplings .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI+) with <5 ppm mass accuracy .

Basic: How should researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • HPLC Validation : Use a C18 column with UV detection at 255 nm (λmax) and mobile phase (acetonitrile/0.1% TFA) to assess purity ≥98% .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via LC-MS for decomposition products (e.g., dechlorinated analogs) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen to identify decomposition thresholds .

Advanced: What computational and experimental strategies are used to elucidate the reaction mechanism of N-methylation in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states for methyl group transfer using B3LYP/6-31G(d) basis sets to predict regioselectivity .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D ratios in deuterated solvents to identify rate-limiting steps (e.g., proton abstraction) .
  • In Situ IR Spectroscopy : Monitor carbamate (Cbz) deprotection by tracking carbonyl stretching frequencies (~1700 cm1^{-1}) in real time .

Basic: How can researchers assess the biological activity of this compound, and what structural features influence its potency?

Methodological Answer:

  • Antimicrobial Assays : Perform broth microdilution (MIC against S. aureus and E. coli) to evaluate activity linked to the 4-chlorophenyl moiety .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) using Hammett σ constants and logP values to predict bioactivity .
  • Cytotoxicity Screening : Use MTT assays on HEK293 cells to differentiate antimicrobial efficacy from mammalian cell toxicity .

Advanced: How can contradictory data in literature regarding this compound’s solubility be resolved?

Methodological Answer:

  • Solubility Parameter Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMF vs. THF) .
  • Dynamic Light Scattering (DLS) : Measure aggregation propensity in aqueous buffers (pH 4–9) to distinguish true solubility from colloidal dispersion .
  • Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., 25°C, inert atmosphere) to isolate procedural variables .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Quench excess HCl with sodium bicarbonate before aqueous disposal .
  • Emergency Procedures : In case of inhalation, administer oxygen; for skin contact, rinse with 0.1% acetic acid .

Advanced: What reactor design considerations are critical for scaling up synthesis from milligrams to kilograms?

Methodological Answer:

  • Continuous Flow Reactors : Minimize exothermic risks in N-methylation steps by optimizing residence time and cooling jacket efficiency .
  • Membrane Separation : Integrate nanofiltration membranes (MWCO 500 Da) for in-line purification, reducing downstream processing .
  • Process Analytical Technology (PAT) : Implement real-time Raman spectroscopy to monitor reaction progression and impurity profiles .

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